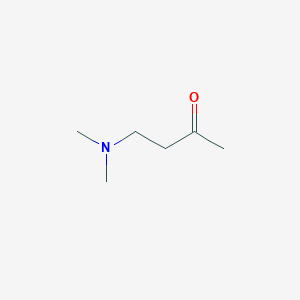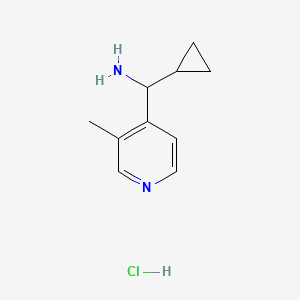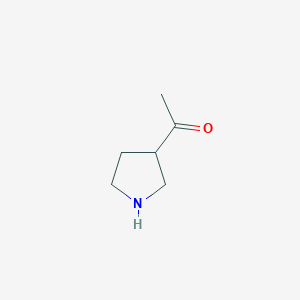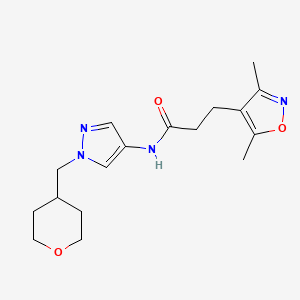
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, also known as CPTH6, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Frolov et al. (2005) explored the reduction of similar compounds, leading to derivatives that were confirmed via X-ray diffraction analysis. This suggests applications in synthesizing specific derivatives for further research and development (Frolov et al., 2005).
Applications in Corrosion Inhibition
- Kaya et al. (2016) conducted a study on thiazole derivatives (including similar compounds) for their potential as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulations. This indicates the use of such compounds in material sciences, particularly in protecting metals from corrosion (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Research by Viji et al. (2020) involved molecular structure analysis and spectroscopic data of similar compounds, highlighting their potential in biological studies, particularly for understanding molecular interactions and docking processes (Viji et al., 2020).
Spectral Characterization and Antibacterial Activity
- Shahana and Yardily (2020) synthesized and characterized novel compounds related to (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, providing insights into their structural and antibacterial properties. This underscores the compound's relevance in developing new antibacterial agents (Shahana & Yardily, 2020).
Optical Limiting and Photonic Applications
- Anandan et al. (2018) examined thiophene dyes similar to the compound for their nonlinear optical limiting behavior, which is vital for photonic or optoelectronic devices. This suggests its potential use in developing materials for optical communications and eye/sensor protection (Anandan et al., 2018).
Fungicidal Activity
- A study by Shen De-long (2010) on thiazolylacrylonitriles, similar to the compound , indicated notable fungicidal activity, particularly against Colletotrichum gossypii, suggesting its potential use in agricultural applications (Shen De-long, 2010).
Computational and Antimicrobial Studies
- Kubba and Rahim (2018) synthesized derivatives of similar compounds and evaluated their antimicrobial activity. Computational studies aided in understanding the structure-activity relationship, indicating applications in pharmaceutical research (Kubba & Rahim, 2018).
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-19-8-6-17(7-9-19)23-16-30-24(28-23)18(14-26)15-27-20-10-12-22(13-11-20)29-21-4-2-1-3-5-21/h1-13,15-16,27H/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAIUUIGSIDDQ-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2417688.png)



![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)



![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)